molecular formula C20H18N4O4S2 B2687602 2-(1,3-benzothiazol-2-ylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide CAS No. 1226444-28-5

2-(1,3-benzothiazol-2-ylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide

Cat. No.: B2687602
CAS No.: 1226444-28-5
M. Wt: 442.51
InChI Key: MVGWQBNBPWGOGE-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide is a complex organic compound that features a benzothiazole ring, an oxadiazole ring, and a methoxyphenoxy group

Mechanism of Action

Preparation Methods

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole and oxadiazole intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques like recrystallization and chromatography for purification.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzothiazole or oxadiazole rings, using reagents like halogens or alkylating agents.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar compounds include other benzothiazole and oxadiazole derivatives, such as:

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in 2-(1,3-benzothiazol-2-ylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide makes it distinct and potentially more versatile in various applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-26-13-6-8-14(9-7-13)27-11-17-23-19(28-24-17)10-21-18(25)12-29-20-22-15-4-2-3-5-16(15)30-20/h2-9H,10-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGWQBNBPWGOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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